

3-butoxyaniline CAS number and molecular formula

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Compound of Interest

Compound Name: 3-butoxyaniline

Cat. No.: B1281059

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An In-depth Technical Guide to 3-Butoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers and Properties

CAS Number: 23079-68-7

Molecular Formula: C10H15NO

This guide provides a comprehensive overview of **3-butoxyaniline**, a versatile aromatic amine with significant potential in various research and development sectors, particularly in medicinal chemistry.

Physicochemical Data

A summary of the key physicochemical properties of **3-butoxyaniline** and its common precursor, 3-aminophenol, is presented below for comparative analysis.

Property	3-Butoxyaniline	3-Aminophenol
Molecular Weight	165.23 g/mol	109.13 g/mol [1]
CAS Number	23079-68-7	591-27-5 [1]
Appearance	-	White crystals or off-white flakes [1]
Boiling Point	-	164 °C at 15 hPa
Melting Point	-	122 °C
Solubility	-	26 g/L in water
Density	-	0.99 g/cm ³ at 25 °C

Synthesis of 3-Butoxyaniline

The primary synthetic route to **3-butoxyaniline** is through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[\[2\]](#)[\[3\]](#) This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis of 3-Butoxyaniline

This protocol details the synthesis of **3-butoxyaniline** from 3-aminophenol and a suitable butyl halide (e.g., 1-bromobutane).

Materials:

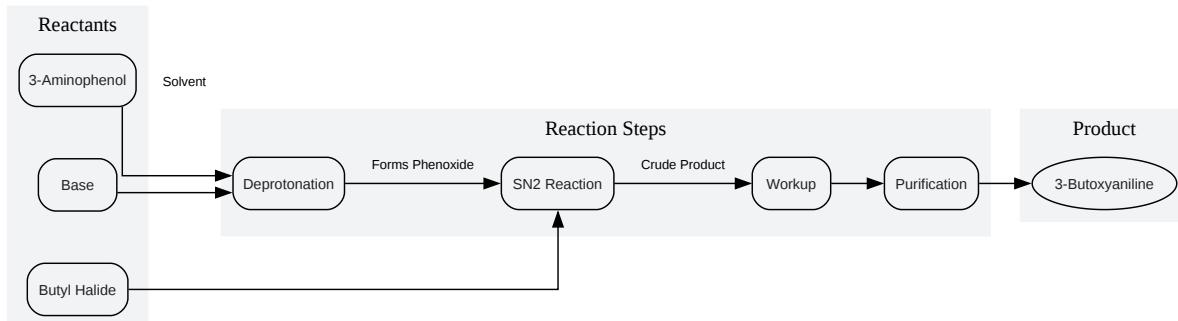
- 3-Aminophenol
- 1-Bromobutane (or other butyl halide)
- Sodium hydroxide (NaOH) or other suitable base
- Solvent (e.g., ethanol, dimethylformamide)
- Diethyl ether (for extraction)

- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- 6M Hydrochloric acid (HCl)

Procedure:

- Deprotonation of 3-Aminophenol: In a round-bottom flask, dissolve 3-aminophenol in the chosen solvent. Add a strong base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. The reaction is typically stirred at room temperature.
- Nucleophilic Attack: To the solution of the 3-aminophenoxyde, add the butyl halide (e.g., 1-bromobutane) dropwise. The reaction mixture is then heated to reflux for several hours to facilitate the SN2 reaction.^{[2][3]} The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Work-up:
 - After the reaction is complete, cool the mixture to room temperature.
 - If a solid precipitate forms, it may be necessary to add water and ether to create two distinct liquid layers.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.^[4]
 - Wash the combined organic layers sequentially with water and a saturated sodium bicarbonate solution to remove any unreacted acid or base.^[4]
 - Dry the organic layer over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure to yield the crude **3-butoxyaniline**.
- Purification: The crude product can be purified by column chromatography or distillation under reduced pressure to obtain pure **3-butoxyaniline**.

Logical Workflow for Williamson Ether Synthesis:



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Caption: Williamson ether synthesis of **3-butoxyaniline**.

Applications in Drug Discovery and Medicinal Chemistry

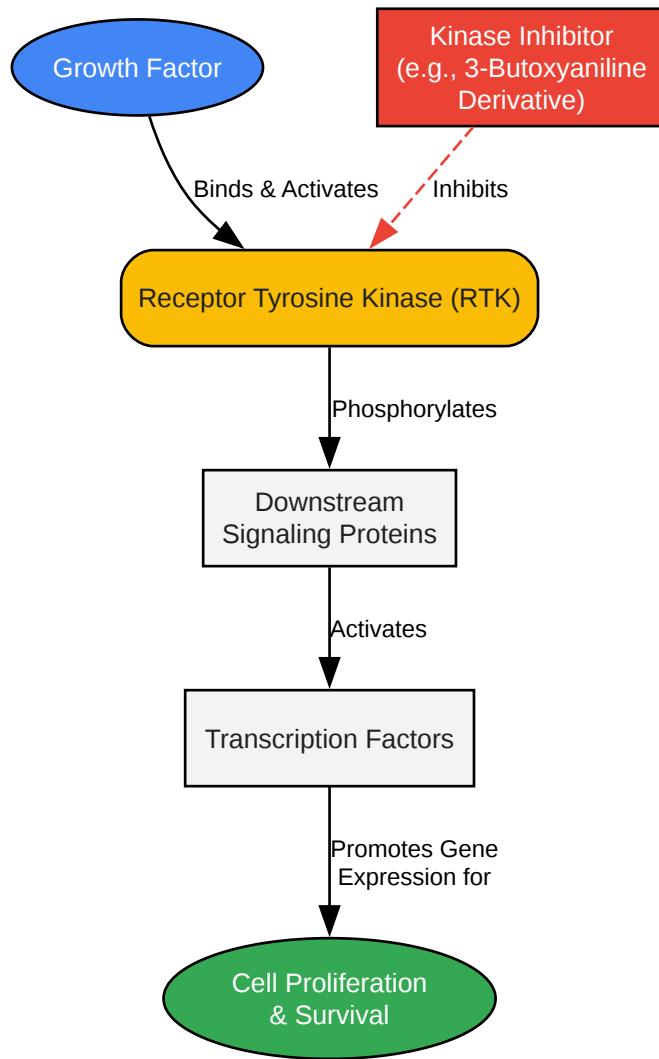
Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.^[5] The butoxy group in **3-butoxyaniline** can modulate the lipophilicity and pharmacokinetic properties of a molecule, making it a valuable building block in drug design.

Role as a Scaffold in Kinase Inhibitors

Protein kinases are crucial targets in drug discovery, particularly in oncology.^[6] Many kinase inhibitors feature an aniline or substituted aniline core that interacts with the hinge region of the kinase's ATP-binding site. The butoxy substituent of **3-butoxyaniline** can be oriented to occupy hydrophobic pockets within the kinase active site, potentially enhancing binding affinity and selectivity.

Signaling Pathway Context for Kinase Inhibition:

The diagram below illustrates a simplified, generic signaling pathway that is often targeted by kinase inhibitors. Dysregulation of such pathways is a common hallmark of cancer.



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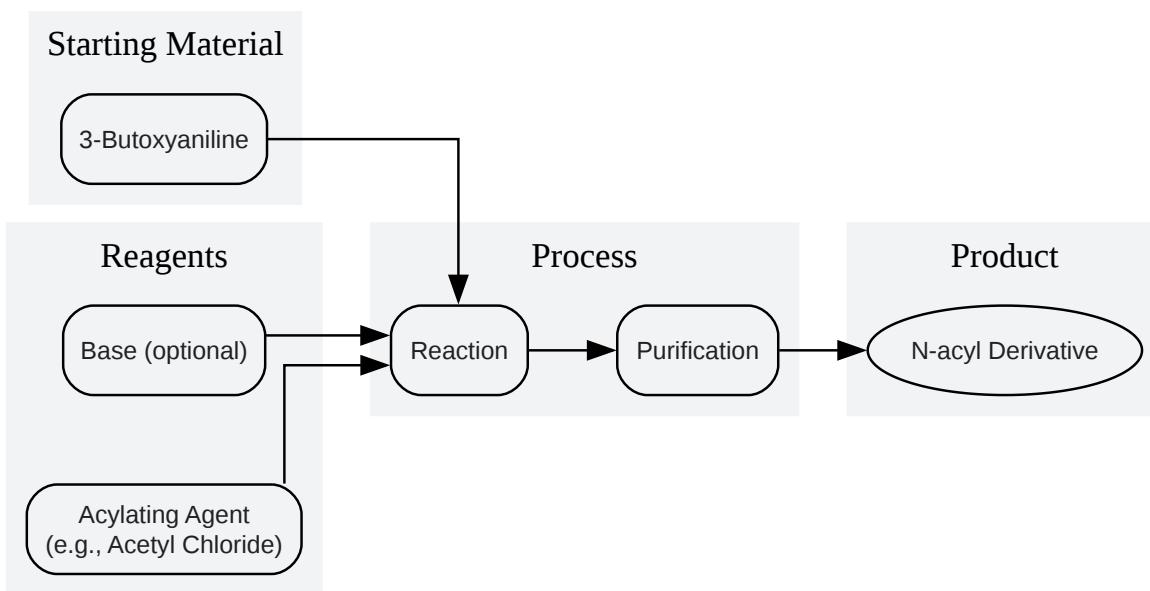
Caption: Generic kinase signaling pathway and inhibitor action.

Further Synthetic Utility

The amino group of **3-butoxyaniline** provides a reactive handle for further chemical modifications, such as the formation of amides. For instance, it can be acylated to form

compounds like N-(3-butoxyphenyl)acetamide, a common transformation in the synthesis of more complex molecules.

Experimental Workflow for Acylation:



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Caption: General workflow for the acylation of **3-butoxyaniline**.

Conclusion

3-Butoxyaniline is a valuable chemical intermediate with straightforward synthesis and significant potential for application in drug discovery and materials science. Its structural features allow for the fine-tuning of molecular properties, making it an attractive component for the design of novel bioactive compounds, particularly as a scaffold for kinase inhibitors. The experimental protocols and workflows provided in this guide offer a foundation for the synthesis and further functionalization of this versatile molecule.

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